6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid
Overview
Description
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of trifluoroacetic anhydride with a suitable pyridine derivative in the presence of a base such as N,N-dimethylformamide (DMF). The reaction typically occurs at low temperatures (0°C) and is followed by heating to around 50°C for several hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyridine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate biochemical pathways, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines and pyridine derivatives such as:
- 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid
- 6-Oxo-5-(trifluoromethyl)-1,6-dihydro-3-pyridazinylacetonitrile
- 6-(4-Methylphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile .
Uniqueness
What sets 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid apart is its specific substitution pattern and the presence of both a trifluoromethyl group and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-2-4(6(13)14)11-5(3)12/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGYPLKKIHKAJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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